- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketones, Journal of Coordination Chemistry, 2016, 69(4), 638-649

Cas no 93-54-9 (1-Phenyl-1-propanol)

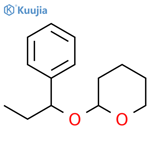

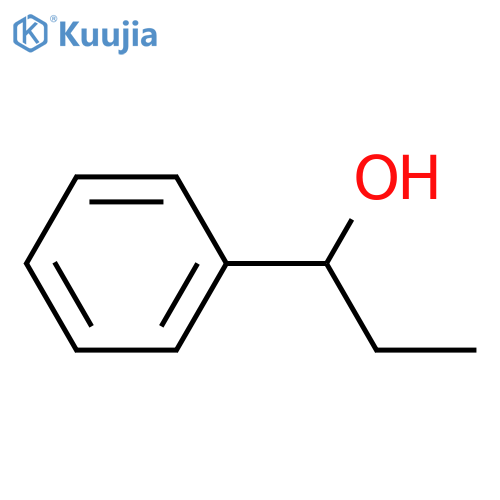

1-Phenyl-1-propanol structure

Nombre del producto:1-Phenyl-1-propanol

1-Phenyl-1-propanol Propiedades químicas y físicas

Nombre e identificación

-

- 1-Phenylpropan-1-ol

- (+/-)-alpha-Ethylbenzyl alcohol

- (+/-)-1-Phenyl-1-propanol

- 1-Phenyl-1-propanol

- (±)-1-Phenyl-1-propanol

- 1-phenylpropyl alcohol

- Bilergon

- Choleda

- Ejibil

- Felicur

- Fenicol

- Fepar

- Livonal

- rac-1-phenyl-1-propanol

- SH261

- Unichol

- α-Ethylbenzyl alcohol

- alpha-Ethylbenzyl alcohol

- Benzyl alcohol, α-ethyl- (8CI)

- α-Ethylbenzenemethanol (ACI)

- (RS)-1-Phenylpropan-1-ol

- (RS)-1-Phenylpropanol

- (±)-α-Ethylbenzyl alcohol

- 1-Hydroxy-1-phenylpropane

- 1-Phenyl-1-hydroxypropane

- 1-Phenyl-n-propanol

- 1-Propanol, 1-phenyl-

- Carbicol

- Epatoxfen

- Ethyl phenyl carbinol

- Felitrope

- Gallenperlen

- NSC 25504

- NSC 41708

- Phenychol

- Phenycholon

- Phenyl ethyl carbinol

- Phenylchol

- Phenylcholon

- SH 261

- α-Hydroxypropylbenzene

- ω-Ethylbenzyl alcohol

-

- MDL: MFCD00004564

- Renchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

- Clave inchi: DYUQAZSOFZSPHD-UHFFFAOYSA-N

- Sonrisas: OC(CC)C1C=CC=CC=1

- Brn: 1906759

Atributos calculados

- Calidad precisa: 136.08900

- Masa isotópica única: 136.089

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 84.7

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: nothing

- Superficie del Polo topológico: 20.2A^2

Propiedades experimentales

- Color / forma: Colorless oily liquid.

- Denso: 0.994 g/mL at 25 °C(lit.)

- Punto de ebullición: 212°C

- Punto de inflamación: Fahrenheit: 194 ° f

Celsius: 90 ° c - índice de refracción: n20/D 1.52(lit.)

- Disolución: 0.62g/l

- Coeficiente de distribución del agua: Insoluble

- PSA: 20.23000

- Logp: 2.13000

- Merck: 3768

- FEMA: 2884

- Disolución: It is miscible with methanol, ethanol, ether, benzene and toluene and toluene. Slightly aromatic, spicy and sweet.

1-Phenyl-1-propanol Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501

- Número de transporte de mercancías peligrosas:2810

- Wgk Alemania:3

- Código de categoría de peligro: 22

- Instrucciones de Seguridad: S23-S24/25

- Rtecs:DO5470000

-

Señalización de mercancías peligrosas:

- Toxicidad:LD50 orally in rats: 1.6 ml/kg (Linét)

- Términos de riesgo:R22

- Condiciones de almacenamiento:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

1-Phenyl-1-propanol Datos Aduaneros

- Código HS:2942000000

- Datos Aduaneros:

China Customs Code:

2906299090Overview:

2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-Phenyl-1-propanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118529-500 g |

1-Phenyl-1-propanol; 98% |

93-54-9 | 500g |

€218.00 | 2022-06-12 | ||

| Enamine | EN300-128217-10.0g |

1-phenylpropan-1-ol |

93-54-9 | 95% | 10g |

$32.0 | 2023-05-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032694-25g |

1-Phenyl-1-propanol |

93-54-9 | 97% | 25g |

¥53 | 2024-05-20 | |

| Key Organics Ltd | STR02714-10MG |

1-Phenyl-1-propanol |

93-54-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-100g |

1-Phenyl-1-propanol |

93-54-9 | 99% | 100g |

¥345.0 | 2022-06-10 | |

| Apollo Scientific | OR10953-25g |

1-Phenyl-1-propanol |

93-54-9 | 97% | 25g |

£17.00 | 2025-03-21 | |

| Apollo Scientific | OR10953-100g |

1-Phenyl-1-propanol |

93-54-9 | 97% | 100g |

£21.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-100g |

1-Phenyl-1-propanol |

93-54-9 | 99% | 100g |

¥195.0 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84430-25g |

1-Phenylpropan-1-ol |

93-54-9 | 25g |

¥78.0 | 2021-09-08 | ||

| Alichem | A019107807-500g |

1-Phenylpropan-1-ol |

93-54-9 | 95% | 500g |

$157.00 | 2023-08-31 |

1-Phenyl-1-propanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 15 min, 0 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ; 19 - 20 s, rt

Referencia

- Parallel synthesis in an EOF-based micro reactor, Chemical Communications (Cambridge, 2007, (46), 4928-4930

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium hydride Catalysts: Ethylbis[2,4,6-tris(1-methylethyl)phenyl]borane Solvents: Tetrahydrofuran

Referencia

- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones, Tetrahedron Letters, 1991, 32(43), 6243-6

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux

Referencia

- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: 4-[2-[[[4-[[(2S)-2-(Hydroxydiphenylmethyl)-1-pyrrolidinyl]methyl]phenyl]methyl]a… Solvents: Toluene ; rt; 30 min, rt

1.2 -

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof, China, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , 1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl]piperi… Solvents: Dimethylformamide ; 3 h, 90 °C; 90 °C → rt

1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt

1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt

1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt

1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt

Referencia

- Asymmetric hydrogenation of prochiral compounds, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether , Toluene ; -78 °C

Referencia

- Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylation, Journal of the American Chemical Society, 1988, 110(11), 3588-97

Synthetic Routes 8

Condiciones de reacción

1.1 Catalysts: Titanium, [[2,2′-[(1R,2R)-1,2-cyclohexanediylbis[[(S)-imino-κN]methylene]]bis[4,… Solvents: Toluene , Hexane ; -30 °C; 3.2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity Studies, Inorganic Chemistry, 2005, 44(13), 4466-4468

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium , Titania Solvents: Ethanol ; 1 h, 0.3 MPa, 25 °C

Referencia

- Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenation, Nature Communications, 2020, 11(1),

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 24 h, 40 °C

Referencia

- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ; 5 min, reflux

Referencia

- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 1 h

Referencia

- Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditions, Synthetic Communications, 2012, 42(13), 1979-1986

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C

Referencia

- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol, Applied Catalysis, 2021, 623,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 2247392-97-6 Solvents: Isopropanol ; 4 h, 82 °C

Referencia

- Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligand, Inorganica Chimica Acta, 2019, 484, 276-282

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium chloride Catalysts: Palladium ; 20 h, 30 bar, 30 °C

Referencia

- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: (1S,2R)-1-[3-[4-Chloro-3-(hydroxymethyl)phenyl]-1-triazen-1-yl]-2,3-dihydro-1H-i… (polymer-bound, neat and metal complexes) Solvents: Dichloromethane ; 24 h, rt

Referencia

- Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic Activity, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Isopropanol Catalysts: Potassium tert-butoxide , 2816966-71-7 ; 18 h, 60 °C

Referencia

- A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl Ketones, Organometallics, 2022, 41(15), 2095-2105

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 30 min, 130 °C

Referencia

- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia, Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 19

Condiciones de reacción

1.1 Catalysts: Dichlorobis(triphenylphosphine)ruthenium , (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)… Solvents: Toluene ; 1 h, reflux

1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt

1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt

Referencia

- Catalytic hydrogeneration of carbon-heteroatom double bonds, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Borane Solvents: Tetrahydrofuran

Referencia

- Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurements, Journal of Colloid and Interface Science, 1995, 169(1), 39-47

1-Phenyl-1-propanol Raw materials

1-Phenyl-1-propanol Preparation Products

1-Phenyl-1-propanol Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:93-54-9)1-Phenyl-1-propanol

Número de pedido:1661543

Estado del inventario:in Stock

Cantidad:Company Customization

Pureza:98%

Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49

Precio ($):discuss personally

1-Phenyl-1-propanol Literatura relevante

-

1. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767

-

Kasturi Ganguli,Natalia V. Belkova,Sabuj Kundu Dalton Trans. 2022 51 4354

-

Andrew Carrier,Darrell Dean,Vanessa Renee Little,John Vandersleen,Boyd Davis,Philip G. Jessop Energy Environ. Sci. 2012 5 7111

-

Ana Serrano,Ferran Sancho,Javier Vi?a-González,Juan Carro,Miguel Alcalde,Victor Guallar,Angel T. Martínez Catal. Sci. Technol. 2019 9 833

-

Sabine Avola,Frédéric Goettmann,Markus Antonietti,Werner Kunz New J. Chem. 2012 36 1568

93-54-9 (1-Phenyl-1-propanol) Productos relacionados

- 1855-09-0(1-Phenyl-1,2-propanediol (Mixture of Diastereomers))

- 25574-04-3(1-(4-methylphenyl)propan-1-ol)

- 1565-74-8((R)-(+)-1-Phenyl-1-propanol)

- 583-03-9(Fenipentol)

- 579-43-1((R,S)-Dihydrobenzoin)

- 655-48-1((+/-)-Hydrobenzoin)

- 2325-10-2((S,S)-(-)-Hydrobenzoin)

- 613-87-6((S)-(-)-1-Phenyl-1-propanol)

- 19396-73-7(Benzenemethanol, a-heptyl-)

- 35432-07-6(4-(1-methyl-1H-indol-2-yl)butanoic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93-54-9)1-Phenyl-1-propanol

Pureza:99%

Cantidad:1kg

Precio ($):207.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-54-9)1-Phenyl-1-propanol

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe